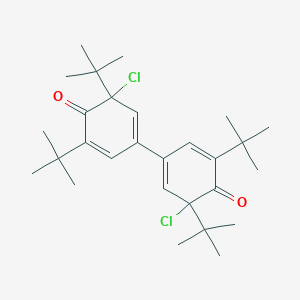
3,3',5,5'-Tetra-tert-butyl-3,3'-dichloro-1,1'-bi(cyclohexa-1,5-dien-1-yl)-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3’,5,5’-TETRA-{TERT}-BUTYL-3,3’-DICHLORO-1,1’-BI(CYCLOHEXA-1,5-DIEN-1-YL)-4,4’-DIONE” is a complex organic compound characterized by its multiple tert-butyl and dichloro substituents on a bi(cyclohexa-1,5-dien-1-yl) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the cyclohexa-1,5-dien-1-yl backbone: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of tert-butyl groups: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch processing: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield partially or fully hydrogenated products.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidized derivatives: Quinones.
Reduced derivatives: Cyclohexane derivatives.
Substituted products: Various functionalized cyclohexane compounds.
Scientific Research Applications
This compound may have applications in:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Potential use in studying biochemical pathways involving similar structures.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of polymers, resins, or other materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-TETRA-{TERT}-BUTYL-1,1’-BI(CYCLOHEXA-1,5-DIEN-1-YL)-4,4’-DIONE: Lacks the dichloro substituents.
3,3’,5,5’-TETRA-{TERT}-BUTYL-3,3’-DICHLORO-1,1’-BI(CYCLOHEXA-1,5-DIEN-1-YL): Lacks the dione functionality.
Properties
Molecular Formula |
C28H40Cl2O2 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-6-chloro-4-(3,5-ditert-butyl-3-chloro-4-oxocyclohexa-1,5-dien-1-yl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C28H40Cl2O2/c1-23(2,3)19-13-17(15-27(29,21(19)31)25(7,8)9)18-14-20(24(4,5)6)22(32)28(30,16-18)26(10,11)12/h13-16H,1-12H3 |
InChI Key |
IVDGXSYXVIWDAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(C1=O)(C(C)(C)C)Cl)C2=CC(C(=O)C(=C2)C(C)(C)C)(C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















